molecular formula C18H27NO10 B13866632 (2R,3R,4R,5S)-1-[2-(Acetyloxy)ethyl]-2-[(acetyloxy)methyl]-3,4,5-piperidinetriol 3,4,5-Triacetate

(2R,3R,4R,5S)-1-[2-(Acetyloxy)ethyl]-2-[(acetyloxy)methyl]-3,4,5-piperidinetriol 3,4,5-Triacetate

Cat. No.: B13866632
M. Wt: 417.4 g/mol
InChI Key: LRINRYLQPLAJIR-VSZNYVQBSA-N
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Description

(2R,3R,4R,5S)-1-[2-(Acetyloxy)ethyl]-2-[(acetyloxy)methyl]-3,4,5-piperidinetriol 3,4,5-Triacetate is a complex organic compound with multiple functional groups It is characterized by its piperidinetriol core, which is substituted with acetyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5S)-1-[2-(Acetyloxy)ethyl]-2-[(acetyloxy)methyl]-3,4,5-piperidinetriol 3,4,5-Triacetate typically involves multiple steps. One common method includes the protection of hydroxyl groups followed by selective acetylation. The reaction conditions often require the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale acetylation reactions under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4R,5S)-1-[2-(Acetyloxy)ethyl]-2-[(acetyloxy)methyl]-3,4,5-piperidinetriol 3,4,5-Triacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Chemistry

In chemistry, (2R,3R,4R,5S)-1-[2-(Acetyloxy)ethyl]-2-[(acetyloxy)methyl]-3,4,5-piperidinetriol 3,4,5-Triacetate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis .

Biology

In biological research, this compound can be used to study enzyme-catalyzed reactions involving acetylation and deacetylation. It serves as a model substrate for investigating the mechanisms of these enzymatic processes .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit biological activities such as anti-inflammatory or antimicrobial effects, making them candidates for drug development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties .

Mechanism of Action

The mechanism of action of (2R,3R,4R,5S)-1-[2-(Acetyloxy)ethyl]-2-[(acetyloxy)methyl]-3,4,5-piperidinetriol 3,4,5-Triacetate involves its interaction with specific molecular targets. The acetyloxy groups can be hydrolyzed to release acetic acid, which may participate in various biochemical pathways. Additionally, the piperidinetriol core can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2R,3R,4R,5S)-1-[2-(Acetyloxy)ethyl]-2-[(acetyloxy)methyl]-3,4,5-piperidinetriol 3,4,5-Triacetate lies in its combination of acetyloxy and piperidinetriol groups. This combination provides a distinct set of chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C18H27NO10

Molecular Weight

417.4 g/mol

IUPAC Name

2-[(2R,3S,4R,5S)-3,4,5-triacetyloxy-2-(acetyloxymethyl)piperidin-1-yl]ethyl acetate

InChI

InChI=1S/C18H27NO10/c1-10(20)25-7-6-19-8-16(27-12(3)22)18(29-14(5)24)17(28-13(4)23)15(19)9-26-11(2)21/h15-18H,6-9H2,1-5H3/t15-,16+,17+,18-/m1/s1

InChI Key

LRINRYLQPLAJIR-VSZNYVQBSA-N

Isomeric SMILES

CC(=O)OCCN1C[C@@H]([C@H]([C@H]([C@H]1COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCCN1CC(C(C(C1COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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